molecular formula C16H11NO2 B13771612 1-Nitro-2-phenylnaphthalene CAS No. 74886-75-2

1-Nitro-2-phenylnaphthalene

Cat. No.: B13771612
CAS No.: 74886-75-2
M. Wt: 249.26 g/mol
InChI Key: GCKBNOUMDCESHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-phenylnaphthalene is an organic compound with the molecular formula C16H11NO2 It is a derivative of naphthalene, where a nitro group and a phenyl group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-phenylnaphthalene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-phenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitro-2-phenylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-2-phenylnaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify other molecules, potentially altering their function .

Comparison with Similar Compounds

  • 2-Nitro-1-phenylnaphthalene
  • 1-Nitro-2-phenylethane
  • 2-Nitro-1-phenylethane

Comparison: 1-Nitro-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity towards electrophilic and nucleophilic agents, making it a valuable compound for specific applications .

Properties

CAS No.

74886-75-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

1-nitro-2-phenylnaphthalene

InChI

InChI=1S/C16H11NO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H

InChI Key

GCKBNOUMDCESHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.